(E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide
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Overview
Description
(E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group, a diethylamino group, and a fluorene core, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 9-hydroxy-9H-fluorene-9-carbohydrazide and 4-(diethylamino)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorene core.
Reduction: Reduced forms of the benzylidene group.
Substitution: Substituted derivatives at the diethylamino group.
Scientific Research Applications
(E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which (E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide exerts its effects is primarily related to its ability to interact with various molecular targets. The compound’s diethylamino group can engage in hydrogen bonding and electrostatic interactions, while the fluorene core can participate in π-π stacking interactions. These interactions enable the compound to modulate biological pathways and exhibit its unique properties in different applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-bis(diethylamino)benzophenone: Known for its aggregation-induced emission properties.
Tetra(4-(diethylamino)phenyl)ethene: Exhibits high solid-state fluorescence quantum yields and reversible fluorescence switching.
Uniqueness
(E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide stands out due to its unique combination of a benzylidene group, a diethylamino group, and a fluorene core. This combination imparts distinct photophysical properties and makes it suitable for a wide range of applications, from biological imaging to advanced material development.
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-9-hydroxyfluorene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-3-28(4-2)19-15-13-18(14-16-19)17-26-27-24(29)25(30)22-11-7-5-9-20(22)21-10-6-8-12-23(21)25/h5-17,30H,3-4H2,1-2H3,(H,27,29)/b26-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGJMOCSDPFJK-YZSQISJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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